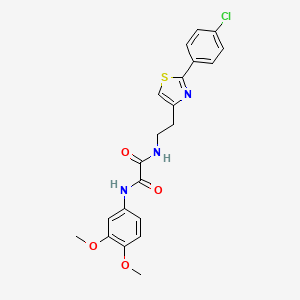
Ethyl (4-chloro-2-formylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Ethyl (4-chloro-2-formylphenoxy)acetate can be synthesized through a variety of methods, including the reaction of 4-chloro-2-nitrophenol with ethyl chloroacetate, the reduction of ethyl (4-chloro-2-nitrophenoxy)acetate with iron filings and hydrochloric acid, and the condensation reaction of 2-hydroxybenzaldehyde with ethyl chloroacetate in the presence of a base.Molecular Structure Analysis
The molecular formula of this compound is C11H11ClO4. It contains total 27 bond(s); 16 non-H bond(s), 8 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), 1 aldehyde(s) (aromatic), and 1 ether(s) (aromatic) .Chemical Reactions Analysis
This compound is highly reactive and can form a variety of chemical derivatives through various chemical reactions.Physical And Chemical Properties Analysis
This compound exhibits a melting point of 59-61°C and a boiling point of 296-297°C. It has a slightly sweet odor and is insoluble in water, but soluble in alcohol and organic solvents. The compound is stable under normal conditions and does not decompose when subjected to heat, light, or air.Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry
Ethyl (4-chloro-2-formylphenoxy)acetate is used in the synthesis of various derivatives with potential medicinal applications. For instance, it's involved in the production of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives, which have been evaluated for analgesic and anti-inflammatory activities in rodents (Dewangan et al., 2015). Additionally, it's used in the synthesis of imines and thiazolidinones with antimicrobial properties (Fuloria et al., 2009).
Corrosion Inhibition
Research has shown that derivatives of this compound, such as chalcone derivatives, are effective corrosion inhibitors for mild steel in hydrochloric acid solution. These derivatives exhibit high inhibition activities and their adsorption on mild steel surfaces follows the Langmuir adsorption model (Lgaz et al., 2017).
Diuretic Activity
Certain derivatives of this compound have been investigated for their diuretic activities. For example, a study on aminomethyl derivatives of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate revealed potent, high-ceiling diuretic properties (Lee et al., 1984).
Enzymatic Reduction in Biotechnology
The compound plays a role in biotechnological processes, such as the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate, a related compound, in organic solvent-water diphasic systems. This process is crucial for producing optically pure pharmaceutical intermediates (Shimizu et al., 1990).
Environmental Analysis
In environmental studies, it's used in the development of methods for the detection and analysis of pesticides, like 4-chloro-2-methylphenoxy acetic acid, in complex matrices. This application is vital for monitoring and managing the environmental impact of agricultural chemicals (Omidi et al., 2014).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(4-chloro-2-formylphenoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-2-15-11(14)7-16-10-4-3-9(12)5-8(10)6-13/h3-6H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMSVBFVAZDXRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethoxyphenyl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2384132.png)

![[4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine](/img/structure/B2384134.png)



![Ethyl 4-[4-[(2-ethoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2384139.png)


![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide](/img/no-structure.png)
![N-(4-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2384149.png)
![3-[3-(2-Methylphenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2384153.png)

